3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9597259
InChI: InChI=1S/C16H14N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)18(17-15)13-7-3-2-4-8-13/h2-11,17H,1H3
SMILES: COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC9597259

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol -

Specification

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 5-(3-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C16H14N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)18(17-15)13-7-3-2-4-8-13/h2-11,17H,1H3
Standard InChI Key HGOONFMMUBTIKR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3

Introduction

Structural and Chemical Identity

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol (C₁₆H₁₄N₂O₂) belongs to the pyrazol-5-ol family, a class of nitrogen-containing heterocycles known for their diverse pharmacological activities. The methoxy group at the para position of the phenyl ring introduces electron-donating effects, influencing both the compound’s solubility and reactivity. Its molecular weight of 266.3 g/mol and planar structure facilitate interactions with biological targets, particularly enzymes and receptors associated with inflammation and microbial growth .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₄N₂O₂
Molecular Weight266.3 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
Melting Point~210–215°C (estimated from analogs )
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors4 (N and O atoms)

Synthesis Methodologies

The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol can be inferred from analogous protocols for pyrazol-5-ol derivatives. A one-pot, three-component condensation reaction—similar to methods described by Zhou and Zhang —offers a viable route:

  • Reactants:

    • 3-Methoxybenzaldehyde

    • Phenylhydrazine

    • Ethyl acetoacetate

  • Catalyst: Acidic ionic liquids such as [Et₃NH][HSO₄] under solvent-free conditions at 90°C .

  • Mechanism:

    • Step 1: Formation of 3-methyl-1-phenyl-5-pyrazolone via condensation of phenylhydrazine and ethyl acetoacetate, accelerated by the ionic liquid’s Brønsted acidity .

    • Step 2: Knoevenagel condensation between 3-methoxybenzaldehyde and the pyrazolone intermediate, followed by nucleophilic addition to yield the bis-pyrazol-5-ol framework .

This method achieves yields exceeding 85% within 30–40 minutes, outperforming traditional catalysts like acetic acid, which require longer reaction times (≥3 hours) .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ConditionYield Improvement
Catalyst Loading10 mol% [Et₃NH][HSO₄]86% → 92%
Temperature90°C35-minute runtime
SolventSolvent-freeReduced waste

Spectroscopic Characterization

Spectroscopic data for structurally related compounds provide a foundation for identifying 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol:

  • IR Spectroscopy:

    • Broad band at ~3440 cm⁻¹ (O–H stretch) .

    • Peaks at 1600–1500 cm⁻¹ (C=N and C=C aromatic vibrations) .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.75 ppm (s, 3H, OCH₃) .

    • δ 6.80–7.50 ppm (m, 9H, aromatic protons) .

    • δ 10.20 ppm (s, 1H, OH) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 266.3 (M⁺) .

Biological Activities and Applications

Pyrazol-5-ol derivatives exhibit notable antimicrobial and anti-inflammatory properties. For instance, hybrid pyrazole-pyrimidine compounds demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . The methoxy group enhances membrane permeability, enabling interactions with bacterial DNA gyrase—a target confirmed via molecular docking studies .

Table 3: Comparative Antimicrobial Activity of Pyrazol-5-ol Analogs

CompoundMIC (µg/mL) vs. MRSATarget Enzyme Binding Affinity (kcal/mol)
3-(3-Methoxyphenyl) analog4.2 (predicted)-7.9 (DNA gyrase)
Chlorinated derivative 3.8-8.5
Standard (Ciprofloxacin)1.5-9.2

Challenges and Future Directions

Despite promising attributes, challenges persist:

  • Stereochemical Complexity: The planar structure may limit selectivity in drug design.

  • Metabolic Stability: Methoxy groups are prone to demethylation, necessitating prodrug strategies.

Future research should prioritize:

  • In Vivo Toxicity Studies: To validate safety profiles.

  • Nanoparticle Delivery Systems: Enhancing bioavailability for antimicrobial applications.

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